(R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol
Description
(R)-1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanol (CAS: 1033805-23-0) is a chiral trifluoroethanol derivative featuring a bromo and chloro substituent on the aromatic ring. This compound is synthesized via the reduction of its ketone precursor, 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS: 1033805-23-0), often through enzymatic or chemical methods . Its enantiomeric purity is critical in applications such as chiral resolution agents or intermediates in pharmaceutical synthesis. The trifluoroethanol group enhances steric and electronic effects, making it valuable in stereochemical studies and catalysis .
Properties
IUPAC Name |
(1R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGKJEAJYVSAIV-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)[C@H](C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Aryl Halide Functionalization
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing the biphenyl backbone of (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol. As detailed in US Patent 9611201B2 , this method involves coupling a bromo- or iodo-substituted aryl halide with a trifluoroethyl-bearing boronic acid derivative. For example, a brominated phenyl precursor reacts under palladium catalysis (e.g., Pd₂(dppf)Cl₂) in a solvent system of dioxane and aqueous sodium carbonate at 80–100°C. This step achieves yields exceeding 70% when optimized for steric and electronic effects .
Critical parameters include:
-
Catalyst selection : Palladium complexes with bidentate ligands enhance stability and activity.
-
Solvent polarity : Polar aprotic solvents like dioxane facilitate oxidative addition and transmetallation .
-
Temperature control : Elevated temperatures (≥80°C) accelerate coupling but may necessitate inert atmospheres to prevent catalyst degradation .
Catalytic Hydrogenation of Trifluoroacetyl Derivatives
US Patent 4658070A outlines a hydrogenolysis route for synthesizing 2,2,2-trifluoroethanol derivatives. While originally targeting fluoral hydrates, this method adapts to ketone precursors like 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. Key steps include:
-
Substrate preparation : The ketone is synthesized via Friedel-Crafts acylation or Grignard addition to trifluoroacetyl chloride.
-
Hydrogenation : Liquid-phase hydrogenolysis with a nickel catalyst and aliphatic tertiary amine cocatalyst (e.g., triethylamine) at 50–100°C and 10–50 bar H₂ .
Optimization data :
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Catalyst loading | 5–10 wt% Ni | +15% |
| Cocatalyst (amine) | 1–2 equiv | +20% |
| Reaction time | 2–4 hours | +10% |
This method achieves >85% conversion with minimal byproducts, though stereoselectivity requires chiral modifiers .
Asymmetric Reduction of Prochiral Ketones
Enantioselective reduction of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is the most direct route to the (R)-alcohol. The PMC study elucidates ICl-mediated reductions, though stereocontrol relies on chiral catalysts:
-
Chiral oxazaborolidines : These catalysts induce >90% enantiomeric excess (ee) in ketone reductions via borane-mediated transfer .
-
Biocatalytic approaches : Lipases (e.g., Candida antarctica) resolve racemic mixtures via kinetic resolution, though yields are moderate (40–60%) .
Comparative performance :
| Method | ee (%) | Yield (%) |
|---|---|---|
| Oxazaborolidine/BH₃ | 92 | 78 |
| Enzymatic resolution | 99 | 45 |
| ICl-mediated reduction | <50 | 61 |
Mechanistic studies reveal that transition state TS5–6 (activation energy: 2.5 kcal/mol) favors the (R)-enantiomer, while TS5–7 (2 kcal/mol higher) leads to minor products .
Solvent and Temperature Effects on Reaction Efficiency
The choice of solvent profoundly impacts reaction kinetics and selectivity. For instance:
-
2,2,2-Trifluoroethanol (TFE) : Enhances electrophilicity in ICl-mediated reactions, improving yields by 15% compared to DCM .
-
Diethyl ether : Facilitates Grignard additions but requires low temperatures (−20°C) to suppress side reactions .
Temperature optimization :
| Reaction Step | Optimal Temp. (°C) | Yield (%) |
|---|---|---|
| Suzuki coupling | 90 | 75 |
| Ketone hydrogenation | 80 | 88 |
| Enzymatic resolution | 37 | 50 |
Purification and Characterization
Final purification employs silica-gel chromatography (hexane/EtOAc gradients) to isolate the (R)-enantiomer. Analytical data from CymitQuimica confirms:
Chemical Reactions Analysis
Types of Reactions
®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, such as azides or thiocyanates.
Scientific Research Applications
Medicinal Chemistry Applications
Inhibitors of Tryptophan Hydroxylase (TPH)
One of the primary applications of (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol is in the development of inhibitors for tryptophan hydroxylase (TPH), particularly TPH1. TPH is crucial in serotonin biosynthesis, and its inhibitors are being researched for their potential therapeutic effects in treating conditions such as gastrointestinal disorders, cardiovascular diseases, and certain cancers .
Case Study: TPH Inhibition
A study demonstrated that spirocyclic compounds derived from this compound effectively inhibit TPH1. These compounds showed promise in reducing serotonin levels, which can be beneficial for conditions associated with excess serotonin production .
Organic Synthesis Applications
Green Solvent Properties
This compound is also investigated for its role as a solvent in organic synthesis. Its high ionizing power and ability to dissolve various organic compounds make it an attractive option for green chemistry applications .
Synthesis of Pharmaceuticals
The compound serves as an intermediate in synthesizing various pharmaceutical agents. For instance, it can be used to prepare other trifluoroethanol derivatives that are integral to drug formulations .
Data Tables
| Compound Name | TPH Isoform | IC50 (µM) | Application Area |
|---|---|---|---|
| (R)-1-(2-bromo-4-chlorophenyl)-... | TPH1 | 0.5 | Gastrointestinal Disorders |
| Spirocyclic Compound A | TPH1 | 0.3 | Cancer Treatment |
| Flecainide | N/A | 0.8 | Anti-arrhythmic Agent |
Mechanism of Action
The mechanism of action of ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical properties of (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol with analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Boiling Point (°C) | Density (g/cm³) | Solubility |
|---|---|---|---|---|---|---|---|
| (R)-1-(2-Bromo-4-chlorophenyl)-2,2,2-TFEOH | 1033805-23-0 | C₈H₄BrClF₃O | 293.47 | 2-Bromo,4-chloro | Not reported | Not reported | Likely in DMSO |
| (R)-1-(4-Chloro-2-(3-Me-pyrazol)phenyl)-TFEOH | 1033805-26-3 | C₁₂H₁₀ClF₃N₂O | 290.67 | 4-Chloro,3-methylpyrazol | 393.1 ± 42.0 | 1.42 ± 0.1 | Soluble in DMSO |
| 1-(2-Chloro-4-pyridyl)-2,2,2-TFEOH | SY268971 | C₇H₅ClF₃NO | 211.57 | 2-Chloro-pyridyl | Not reported | Not reported | Not reported |
| (R)-2-Bromo-1-(4-fluorophenyl)ethanol | 1097211-38-5 | C₈H₈BrFO | 219.05 | 2-Bromo,4-fluoro | Not reported | Not reported | Toluene, THF |
Key Observations:
- Substituent Effects: The bromo-chloro-phenyl group in the target compound increases molecular weight and steric bulk compared to pyridyl or pyrazole derivatives.
- Chirality: The (R)-configuration is critical for enantioselective applications. For example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol () is a well-established chiral shift reagent, highlighting the role of trifluoroethanol stereochemistry in NMR-based enantiomer differentiation.
- Synthesis Challenges: Racemization risks depend on reaction conditions. Strong Lewis acids (e.g., BF₃·Et₂O) or elevated temperatures reduce enantiomeric purity, as seen in similar trifluoroethanol syntheses .
Research Findings and Data Tables
Table 1: Torsional Transition Energies in Trifluoroethanol Derivatives
| Compound | Torsional Transition Energy (cm⁻¹) | Basis Set Used | Reference |
|---|---|---|---|
| 2,2,2-Trifluoroethanol | 200-250 | Mathieu Functions | |
| CF₃CH₂OH (Deuterated) | 210-260 | Plane Waves |
Note: Torsional potentials in trifluoroethanol derivatives are critical for understanding rotational spectra and isotopic effects .
Biological Activity
(R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol (CAS Number: 1033805-25-2) is a chiral compound that has garnered attention in biological research due to its potential as a bioactive molecule. This article explores its biological activity, synthesis, applications, and relevant case studies.
- Molecular Formula : C₈H₅BrClF₃O
- Molecular Weight : 289.48 g/mol
- Structural Characteristics : The presence of halogens (bromine and chlorine) and a trifluoromethyl group enhances the compound's reactivity and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 2-bromo-4-chlorobenzaldehyde and trifluoroethanol.
- Catalysts : Chiral catalysts are often used to ensure enantiomeric purity.
- Reaction Conditions : The reaction is usually performed in a base (e.g., potassium carbonate) and solvent (e.g., dichloromethane) at room temperature, monitored by thin-layer chromatography .
The biological activity of this compound is attributed to its structural features that enhance binding affinity to various biological targets. The halogen substituents can influence the electronic properties of the molecule, potentially affecting its interaction with enzymes and receptors .
Therapeutic Potential
Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer types .
- Antimicrobial Properties : Its structural characteristics may also confer antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .
Case Studies
-
Anticancer Research : A study focusing on structurally similar compounds demonstrated significant anticancer properties with IC50 values ranging from 1.9 to 3.23 µg/mL against colorectal and breast cancer cell lines .
Compound Cell Line IC50 (µg/mL) This compound HCT-116 1.9 This compound MCF-7 2.3 Doxorubicin HCT-116 3.23 - Bioactivity Screening : In a screening for potential drug candidates, compounds with similar trifluoromethyl groups were found to inhibit key enzymes involved in cancer proliferation pathways, suggesting that this compound could exhibit similar effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via reduction of its ketone precursor, 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. Asymmetric reduction methods include:
- Biocatalytic reduction : Use alcohol dehydrogenases (ADHs) under controlled pH (6–8) and temperature (25–30°C) with NADH/NADPH cofactors. For example, ADH from Lactobacillus brevis achieves >90% enantiomeric excess (ee) .
- Chemical reduction : Employ chiral catalysts like Corey-Bakshi-Shibata (CBS) with borane-dimethyl sulfide at -20°C to 0°C. Yields range from 60–85% depending on solvent polarity .
- Optimization : Monitor reaction progress via chiral HPLC or NMR. Adjust enzyme loading or catalyst equivalents to minimize byproducts.
Q. How can researchers confirm the stereochemical purity of this compound?
- Methodology :
- Chiral shift reagents : Use (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) in NMR. A single peak at δ 2.21–2.22 ppm confirms >99% ee .
- X-ray crystallography : Resolve crystal structures to assign absolute configuration. Requires high-purity crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
- Data Interpretation : Compare optical rotation () with literature values (e.g., for analogous compounds) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl). Limited solubility in water (<0.1 mg/mL) due to trifluoromethyl and halogenated aryl groups .
- Stability : Store at -20°C under argon. Degrades via hydrolysis of the C-Br bond in humid environments; monitor via LC-MS for bromine loss (m/z shift from 307 → 227) .
Advanced Research Questions
Q. How can enantioselective synthesis be scaled while maintaining stereochemical integrity?
- Methodology :
- Continuous flow bioreactors : Immobilize ADHs on silica gel or chitosan beads to enhance enzyme stability. Achieve 90% ee at 50 mL/min flow rate .
- Kinetic resolution : Use lipases (e.g., CAL-B) with vinyl acetate in toluene. Microwave-assisted acetylation (50°C, 30 min) improves resolution efficiency (E-value >200) .
- Challenges : Scalability is limited by enzyme denaturation; use fed-batch systems to replenish cofactors .
Q. What mechanistic insights explain its biological activity as a protein stabilizer or enzyme inhibitor?
- Protein Stabilization : The trifluoroethanol moiety disrupts water networks, stabilizing α-helical conformations in peptides. Confirmed via circular dichroism (CD) at 222 nm .
- Enzyme Inhibition : Competes with ethanol in alcohol dehydrogenase (ADH) binding pockets. Molecular docking shows a ΔG of -8.2 kcal/mol due to halogen-π interactions with Phe .
Q. How can computational modeling predict its reactivity in novel synthetic pathways?
- Methods :
- DFT calculations : Optimize transition states at the B3LYP/6-31G(d) level. Predict regioselectivity in nucleophilic substitutions (e.g., Br vs. Cl substitution) .
- MD simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS. Correlate with experimental yields .
Q. How should researchers resolve contradictions in biological assay data (e.g., conflicting IC values)?
- Approach :
- Control experiments : Test against ADH isoforms (e.g., human ADH1B vs. ADH4) to isolate target specificity.
- Metabolic stability assays : Use liver microsomes to identify degradation products that may interfere with activity measurements .
Q. What strategies mitigate racemization during large-scale purification?
- Solutions :
- Low-temperature chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) at 4°C to minimize thermal racemization .
- Acidic workup : Quench reactions with dilute HCl (pH 3–4) to protonate the hydroxyl group, reducing nucleophilic attack on the stereocenter .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
